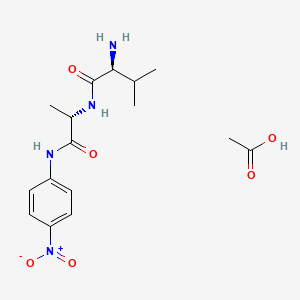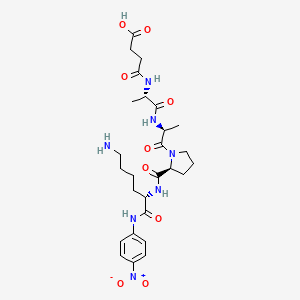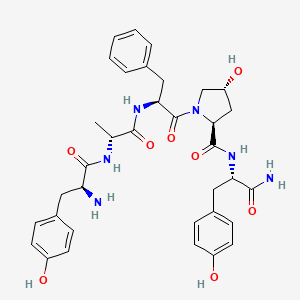![molecular formula C34H26O10 B561328 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione CAS No. 105350-55-8](/img/structure/B561328.png)
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[1511114,2802,1503,1205,10018,23025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione is a complex organic compound characterized by its intricate structure and multiple functional groups
Métodos De Preparación
The synthesis of 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular structures and reaction mechanisms. In biology, it may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases. Industrial applications may include its use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
When compared to similar compounds, 4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione stands out due to its unique structural features and functional groups. Similar compounds may include other complex organic molecules with multiple functional groups and intricate structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Propiedades
Número CAS |
105350-55-8 |
|---|---|
Fórmula molecular |
C34H26O10 |
Peso molecular |
594.572 |
InChI |
InChI=1S/C34H26O10/c1-5-41-33-15-7-13(3)9-17(35)23(15)31(39)25-19(37)12-22-27(29(25)33)28-21(43-33)11-20(38)26-30(28)34(44-22,42-6-2)16-8-14(4)10-18(36)24(16)32(26)40/h7-12,35-38H,5-6H2,1-4H3 |
Clave InChI |
QUNCJRYSZKRYKW-UHFFFAOYSA-N |
SMILES |
CCOC12C3=CC(=CC(=C3C(=O)C4=C(C=C5C(=C41)C6=C7C(=C(C=C6O2)O)C(=O)C8=C(C=C(C=C8C7(O5)OCC)C)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



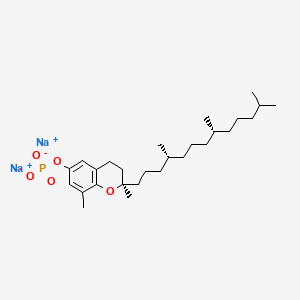
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

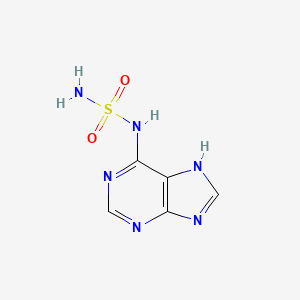
![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)
![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
